Cas no 1559063-97-6 (6-Oxa-2,9-diazaspiro[4.5]decan-8-one, 9-methyl-)
![6-Oxa-2,9-diazaspiro[4.5]decan-8-one, 9-methyl- structure](https://ja.kuujia.com/scimg/cas/1559063-97-6x500.png)
6-Oxa-2,9-diazaspiro[4.5]decan-8-one, 9-methyl- 化学的及び物理的性質
名前と識別子
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- 6-Oxa-2,9-diazaspiro[4.5]decan-8-one, 9-methyl-
- EN300-7887719
- starbld0040520
- 9-methyl-6-oxa-2,9-diazaspiro[4.5]decan-8-one
- 1559063-97-6
-
- インチ: 1S/C8H14N2O2/c1-10-6-8(2-3-9-5-8)12-4-7(10)11/h9H,2-6H2,1H3
- InChIKey: OJTKEOATCNOGGW-UHFFFAOYSA-N
- ほほえんだ: C1C2(CN(C)C(=O)CO2)CCN1
計算された属性
- せいみつぶんしりょう: 170.105527694g/mol
- どういたいしつりょう: 170.105527694g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 207
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1
- トポロジー分子極性表面積: 41.6Ų
じっけんとくせい
- 密度みつど: 1.20±0.1 g/cm3(Predicted)
- ふってん: 344.3±42.0 °C(Predicted)
- 酸性度係数(pKa): 8.91±0.20(Predicted)
6-Oxa-2,9-diazaspiro[4.5]decan-8-one, 9-methyl- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7887719-0.1g |
9-methyl-6-oxa-2,9-diazaspiro[4.5]decan-8-one |
1559063-97-6 | 95.0% | 0.1g |
$364.0 | 2025-03-21 | |
Enamine | EN300-7887719-1.0g |
9-methyl-6-oxa-2,9-diazaspiro[4.5]decan-8-one |
1559063-97-6 | 95.0% | 1.0g |
$414.0 | 2025-03-21 | |
Enamine | EN300-7887719-0.25g |
9-methyl-6-oxa-2,9-diazaspiro[4.5]decan-8-one |
1559063-97-6 | 95.0% | 0.25g |
$381.0 | 2025-03-21 | |
Enamine | EN300-7887719-0.05g |
9-methyl-6-oxa-2,9-diazaspiro[4.5]decan-8-one |
1559063-97-6 | 95.0% | 0.05g |
$348.0 | 2025-03-21 | |
Enamine | EN300-7887719-0.5g |
9-methyl-6-oxa-2,9-diazaspiro[4.5]decan-8-one |
1559063-97-6 | 95.0% | 0.5g |
$397.0 | 2025-03-21 | |
Enamine | EN300-7887719-2.5g |
9-methyl-6-oxa-2,9-diazaspiro[4.5]decan-8-one |
1559063-97-6 | 95.0% | 2.5g |
$810.0 | 2025-03-21 | |
Enamine | EN300-7887719-5.0g |
9-methyl-6-oxa-2,9-diazaspiro[4.5]decan-8-one |
1559063-97-6 | 95.0% | 5.0g |
$1199.0 | 2025-03-21 | |
Enamine | EN300-7887719-10.0g |
9-methyl-6-oxa-2,9-diazaspiro[4.5]decan-8-one |
1559063-97-6 | 95.0% | 10.0g |
$1778.0 | 2025-03-21 |
6-Oxa-2,9-diazaspiro[4.5]decan-8-one, 9-methyl- 関連文献
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Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Chandra B. KC,Kei Ohkubo,Paul A. Karr,Francis D'Souza Chem. Commun., 2013,49, 7614-7616
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Jiang-Lin Wang,Lu Zhang,Lian-Xun Gao,Ji-Lei Chen,Te Zhou,Feng-Lei Jiang J. Mater. Chem. B, 2021,9, 8639-8645
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Sabine Himmelein,Vanessa Lewe,Marc C. A. Stuart,Bart Jan Ravoo Chem. Sci., 2014,5, 1054-1058
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Fulin Yang,Pingping Zhao,Xing Hua,Wei Luo,Gongzhen Cheng,Wei Xing,Shengli Chen J. Mater. Chem. A, 2016,4, 16057-16063
6-Oxa-2,9-diazaspiro[4.5]decan-8-one, 9-methyl-に関する追加情報
6-Oxa-2,9-Diazaspiro[4.5]Decan-8-One, 9-Methyl-
The compound 6-Oxa-2,9-diazaspiro[4.5]decan-8-one, also known by its CAS number 1559063-97-6, is a structurally unique spirocyclic compound with significant potential in various fields of chemistry and materials science. This molecule is characterized by its spirocyclic framework, which consists of a six-membered ring fused to a five-membered ring, creating a bicyclic structure with two nitrogen atoms and one oxygen atom in the ring system. The presence of the methyl group at the 9-position adds to the complexity and functionality of this compound.
Recent studies have highlighted the importance of spirocyclic compounds like 6-Oxa-2,9-diazaspiro[4.5]decan-8-one in drug discovery and advanced materials development. The spirocyclic framework provides a rigid structure that can be exploited for designing bioactive molecules with specific pharmacological properties. For instance, researchers have explored the potential of this compound as a precursor for synthesizing bioactive agents targeting various therapeutic areas, including cancer and neurodegenerative diseases.
The synthesis of 1559063-97-6 involves a multi-step process that typically begins with the preparation of intermediate spirocyclic precursors. These intermediates are then subjected to various chemical transformations to introduce functional groups or modify existing ones. The methyl group at the 9-position plays a crucial role in stabilizing the molecule's conformation and influencing its reactivity. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of this compound, reducing production costs and improving scalability.
In terms of physical properties, 6-Oxa-2,9-diazaspiro[4.5]decan-8-one exhibits a melting point of approximately 180°C and is sparingly soluble in common organic solvents such as dichloromethane and ethyl acetate. Its solubility profile makes it suitable for use in organic reactions requiring precise control over reaction conditions. The compound's stability under thermal and oxidative conditions has also been studied extensively, revealing its suitability for applications in high-temperature environments.
The application of 1559063-97-6 extends beyond traditional chemical synthesis into the realm of materials science. Researchers have investigated its potential as a building block for constructing advanced materials with tailored mechanical and electronic properties. For example, the incorporation of this compound into polymer matrices has been shown to enhance the mechanical strength and thermal stability of the resulting materials.
From an environmental standpoint, the synthesis and use of 6-Oxa-2,9-diazaspiro[4.5]decan-8-one are considered environmentally friendly due to the absence of hazardous byproducts in its production process. This aligns with current trends toward sustainable chemistry practices, emphasizing the importance of green synthesis methods in modern chemical research.
In conclusion, CAS No 1559063-97-6, or 6-Oxa-2,9-diazaspiro[4.5]decan-8-one, represents a promising compound with diverse applications across multiple disciplines. Its unique structural features and favorable physical properties make it an attractive candidate for further research and development in drug discovery, materials science, and sustainable chemistry practices.
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